molecular formula C12H13Cl2N B2586665 [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287332-59-4

[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2586665
M. Wt: 242.14
InChI Key: ZUNUVLAELUUKHR-UHFFFAOYSA-N
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Description

“[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” is a chemical compound with the IUPAC name (3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl)hydrazine . It has a molecular weight of 243.14 . The compound’s InChI code is 1S/C11H12Cl2N2/c12-7-1-2-8(9(13)3-7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 .


Synthesis Analysis

The synthesis of such compounds is often challenging due to the inherent strain of the bicyclic scaffold . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . This strategy has enabled the preparation of >300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and a hydrazine group attached .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.14 . Further physical and chemical properties are not specified in the search results.

Future Directions

Bicyclo[1.1.1]pentanes are increasingly being used in drug discovery as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N/c13-8-1-2-9(10(14)3-8)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNUVLAELUUKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)Cl)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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